4-bromonaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromonaphthalene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound features a bromine atom attached to the naphthalene ring, which is further substituted with a sulfonamide group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromonaphthalene-2-sulfonamide typically involves the bromination of naphthalene followed by sulfonation and subsequent amination. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Sulfonation: The brominated product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromonaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfonic acids or sulfonates.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromonaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromonaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
- 4-Chloronaphthalene-2-sulfonamide
- 4-Fluoronaphthalene-2-sulfonamide
- 4-Iodonaphthalene-2-sulfonamide
Comparison: 4-Bromonaphthalene-2-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
CAS No. |
873965-03-8 |
---|---|
Molecular Formula |
C10H8BrNO2S |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.